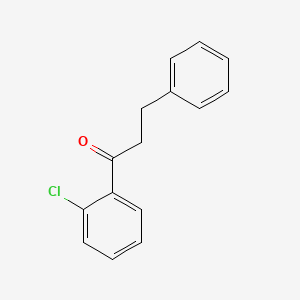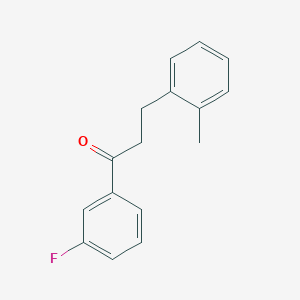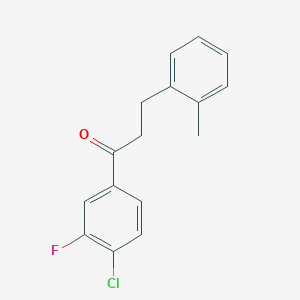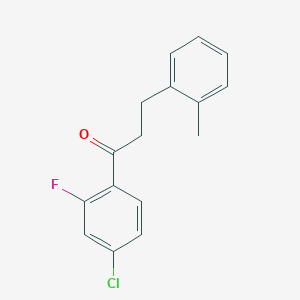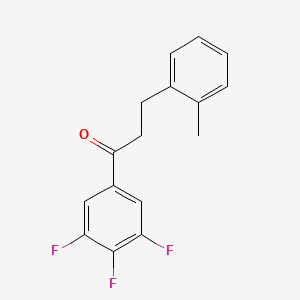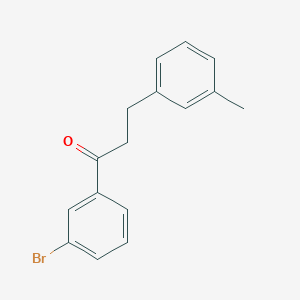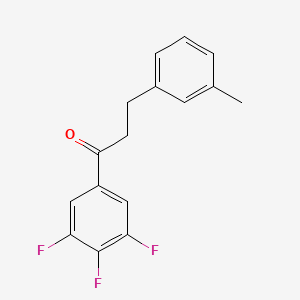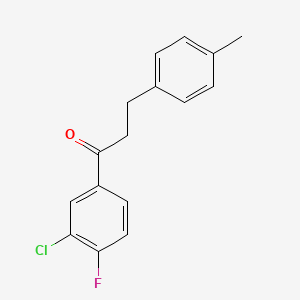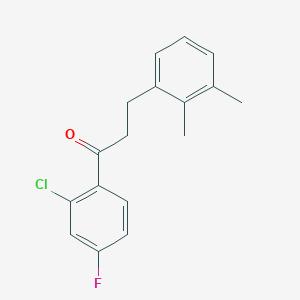
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
Vue d'ensemble
Description
The compound "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the chlorination of substituted dimethylphenols and the structural analysis of chloro- and fluoro-substituted compounds are topics covered in the provided literature .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different phenolic and ketonic precursors in the presence of a base or other catalysts. For example, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . This suggests that a similar approach could potentially be used for synthesizing "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with chloro- and fluoro-substituents has been determined using various spectroscopic techniques and computational methods. For instance, DFT calculations have been used to predict the molecular structure and spectroscopic properties of related compounds . Single-crystal X-ray analysis is another powerful technique that has been employed to determine the crystal structure of chloro- and fluoro-substituted compounds . These methods would be applicable to the analysis of the molecular structure of "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone".
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds can be complex, as seen in the chlorination reactions of substituted dimethylphenols, where different solvents and conditions can lead to varied products . The electronic effects of the chloro- and fluoro-substituents can influence the course of the reactions, as well as the stability and reactivity of the intermediates formed during the process.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted compounds can be inferred from spectroscopic data and computational analyses. For example, FT-IR and NMR spectroscopy provide information on the vibrational and electronic environments within the molecule . Theoretical calculations, such as those performed using DFT methods, can predict properties like hyperpolarizability, which is a measure of a compound's nonlinear optical (NLO) properties, and can also provide insight into the HOMO-LUMO gap, which is related to a molecule's chemical stability and reactivity .
Applications De Recherche Scientifique
Quantum Chemical Studies and Molecular Geometry
- Synthesis and Spectral Analysis:
- The synthesis of compounds from chloro and fluorophenyl substances with cyclohexanedione has been explored, revealing insights into the molecular geometry and chemical reactivity. Advanced techniques like FT-IR, NMR spectra, and single crystal X-ray diffraction have been used for structural confirmation. Computational calculations have also been employed to analyze molecular electrostatic potential and frontier orbitals, highlighting the chemical reactivity of the compounds (Satheeshkumar et al., 2017).
Nonlinear Optics and Crystal Structures
- Crystal Structures and Nonlinear Optics:
- Investigations into the crystal structures of fluorophenoxy-triazine derivatives have unveiled their potential as materials for octupolar nonlinear optics (NLO). The structures are characterized by hydrogen bonds and extended into two-dimensional networks, with comparisons made between various substituted derivatives. Notably, the noncentrosymmetric nature of certain derivatives has been confirmed, adding to their potential in NLO applications (Boese et al., 2002).
Polymorphs and Interactions
- Polymorphs and Chemical Interactions:
- The study of polymorphs and solvates of fluorine-substituted bis-phenols sheds light on their structural dynamics and interactions. Notable are the variations in self-assembly and intermolecular interactions, offering insights into their chemical behavior and potential applications in various fields (Nath & Baruah, 2013).
Environmental Applications
- Sonochemical Degradation of Pollutants:
- Research on the sonochemical degradation of various chloro and fluorophenol compounds has highlighted the method's efficiency in mineralizing pollutants in aqueous solutions. The comprehensive analysis of degradation products and rates contributes to understanding the potential of sonochemical processes in environmental remediation (Goskonda et al., 2002).
Material Science and Polymer Research
- Polymeric Materials and Films:
- The synthesis of aromatic copolyethers containing specific phenol groups and their conversion into thin films has been explored. These materials demonstrate high thermal stability and desirable electrical insulating properties, indicating potential applications in advanced material science (Hamciuc et al., 2008).
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFMAMDFNXHCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644646 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898793-16-3 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



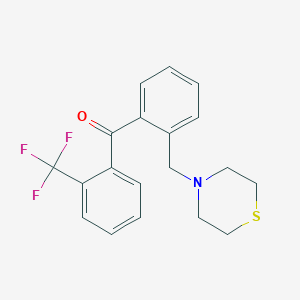
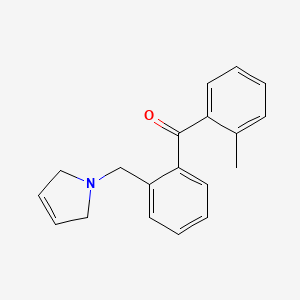
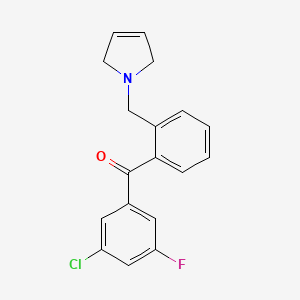

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
